molecular formula C10H12FNO B11781686 4-(4-Fluorophenyl)pyrrolidin-3-ol

4-(4-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B11781686
M. Wt: 181.21 g/mol
InChI Key: QHZXMYQEGRIRPB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The fluorophenyl group adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzoylpyruvic acid methyl ester with tryptamine and an aromatic aldehyde . This reaction proceeds through a three-component condensation, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for 4-(4-Fluorophenyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(4-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorophenyl group enhances binding affinity and selectivity, while the pyrrolidine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle without the fluorophenyl group.

    4-Fluorophenylpyrrolidine: Similar structure but lacks the hydroxyl group.

    4-(4-Chlorophenyl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

4-(4-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and bioavailability, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

4-(4-fluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2

InChI Key

QHZXMYQEGRIRPB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)C2=CC=C(C=C2)F

Origin of Product

United States

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